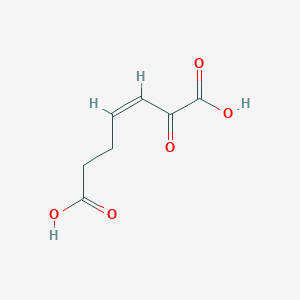

cis-2-Oxohept-3-enedioic acid

Description

Contextualization within Microbial Catabolic Pathways

cis-2-Oxohept-3-enedioic acid is a crucial intermediate in the meta-cleavage pathway, a major route for the aerobic degradation of aromatic compounds by various bacteria. nih.govresearchgate.netnih.gov This pathway is one of the central mechanisms by which microorganisms, particularly soil bacteria like those from the genus Pseudomonas, break down aromatic rings to generate intermediates for central metabolism, such as pyruvate (B1213749) and acetaldehyde. nih.govnih.gov

The meta-cleavage pathway is characterized by the extradiol ring fission of catecholic compounds, where the bond between two carbon atoms adjacent to the hydroxyl groups of the aromatic ring is broken by a class of enzymes called extradiol dioxygenases. researchgate.netnih.gov This initial ring-opening step leads to the formation of a semialdehyde, which then undergoes a series of enzymatic reactions. nih.gov It is within this downstream sequence of reactions that this compound emerges, specifically in the degradation of certain substituted aromatic compounds like homoprotocatechuate (3,4-dihydroxyphenylacetate). nih.gov

The degradation of a wide array of aromatic pollutants, including toluene (B28343), benzene (B151609), phenol (B47542), and biphenyl, often converges on the formation of catechol or substituted catechols, which are then channeled into either the ortho- or meta-cleavage pathways. researchgate.netasm.org The presence and activity of the meta-cleavage pathway, and therefore the metabolism of intermediates like this compound, are critical for the bioremediation of environments contaminated with these compounds. researchgate.net

Historical Perspectives on Aromatic Compound Degradation Research

The study of how microorganisms break down aromatic compounds has a rich history, driven initially by the desire to understand the natural carbon cycle and later by the need for bioremediation of industrial pollutants. Early research in the mid-20th century began to uncover the basic principles of aerobic aromatic metabolism. By 1948, the fundamental concepts of oxidative attack to open the stable benzene ring were being established.

A significant milestone in this field was the work on Pseudomonas species, which were identified as being particularly adept at degrading a wide variety of aromatic substances. researchgate.net The discovery and characterization of the TOL plasmid pWW0 in Pseudomonas putida mt-2 in the 1970s was a landmark event. nih.gov This plasmid was found to contain the genes for the complete degradation of toluene and related compounds, and its study provided a detailed genetic and biochemical model for the meta-cleavage pathway. nih.govoup.com

The elucidation of the meta-cleavage pathway itself involved identifying the sequence of enzymatic reactions and the transient intermediates formed. The work of Cooper and Skinner in 1980, which delineated a complete catabolic pathway for hydroxyphenylacetic acids in Escherichia coli, was a key contribution to understanding meta-cleavage in enteric bacteria. researchgate.net Over the decades, a combination of classical biochemistry, genetics, and more recently, genomics and proteomics, has allowed for a detailed understanding of the enzymes, their regulation, and the flow of metabolites through this pathway, including the identification and characterization of intermediates like this compound.

Significance of this compound as a Metabolic Intermediate

The significance of this compound lies in its position as a key metabolic node in the degradation of a specific class of aromatic compounds. It is an intermediate in the catabolism of homoprotocatechuate, which itself is a downstream product from the breakdown of compounds like 3- and 4-hydroxyphenylacetate. nih.gov The pathway involving this intermediate is crucial for channeling the carbon from these aromatic sources into the central metabolism of the cell.

In the homoprotocatechuate meta-cleavage pathway, the aromatic ring of homoprotocatechuate is cleaved by homoprotocatechuate 2,3-dioxygenase to produce 5-carboxymethyl-2-hydroxymuconic semialdehyde. nih.gov This is then converted through a series of enzymatic steps, including hydration and dehydrogenation, leading to the formation of 2-oxohept-3-ene-1,7-dioic acid. nih.govnih.gov More specifically, in some pathways, the dienol 2-hydroxy-hept-2,4-diene-1,7-dioate is a proposed substrate for a hydratase. ebi.ac.uk

The subsequent metabolism of this compound is catalyzed by a hydratase, which adds a water molecule to the compound. nih.govuniprot.org This reaction is a critical step that prepares the molecule for the final cleavage by an aldolase (B8822740), ultimately yielding pyruvate and succinic semialdehyde, which can then enter the Krebs cycle. nih.gov The efficient enzymatic conversion of this compound is therefore essential for the complete mineralization of the original aromatic substrate.

The enzymes involved in the metabolism of this compound and related intermediates are often encoded in gene clusters, ensuring their coordinated expression when an appropriate aromatic substrate is present. nih.gov The study of these enzymes and their substrates, including this compound, provides valuable insights into the metabolic versatility of bacteria and their potential applications in biotechnology and bioremediation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3Z)-2-oxohept-3-enedioic acid | ebi.ac.uk |

| Molecular Formula | C₇H₈O₅ | ebi.ac.ukuni.lu |

| Monoisotopic Mass | 172.03717 Da | ebi.ac.ukuni.lu |

| Average Mass | 172.13542 | ebi.ac.uk |

| InChIKey | HYVSZVZMTYIHKF-IWQZZHSRSA-N | ebi.ac.ukuni.lu |

Table 2: Key Enzymes in the Homoprotocatechuate meta-Cleavage Pathway

| Enzyme | EC Number | Reaction | Gene (example) | Organism Example |

| Homoprotocatechuate 2,3-dioxygenase | 1.13.11.15 | Homoprotocatechuate + O₂ → 5-carboxymethyl-2-hydroxymuconic semialdehyde | hpaD | Escherichia coli W |

| 5-Carboxymethyl-2-hydroxymuconic-semialdehyde dehydrogenase | 1.2.1.60 | 5-carboxymethyl-2-hydroxymuconic semialdehyde + NAD⁺ → 5-carboxymethyl-2-hydroxymuconic acid + NADH + H⁺ | hpaE | Escherichia coli W |

| 5-Carboxymethyl-2-hydroxymuconate isomerase | 5.3.3.10 | 5-carboxymethyl-2-hydroxymuconate → 2-hydroxy-hept-2,4-diene-1,7-dioate | hpaF | Escherichia coli W |

| 2-Hydroxy-hept-2,4-diene-1,7-dioate hydratase | 4.2.1.80 | 2-hydroxy-hept-2,4-diene-1,7-dioate + H₂O → 2-oxohept-3-ene-1,7-dioic acid | hpaG | Escherichia coli W |

| 2-Oxohept-3-enedioate hydratase | 4.2.1.n/a | 2-oxohept-3-ene-1,7-dioic acid + H₂O → 4,5-dihydroxy-2-oxoheptanedioate | hpaH | Escherichia coli W |

| 4,5-Dihydroxy-2-oxoheptanedioate aldolase | 4.1.2.n/a | 4,5-dihydroxy-2-oxoheptanedioate → pyruvate + succinic semialdehyde | hpaI | Escherichia coli W |

Structure

3D Structure

Properties

Molecular Formula |

C7H8O5 |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

(Z)-2-oxohept-3-enedioic acid |

InChI |

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/b3-1- |

InChI Key |

HYVSZVZMTYIHKF-IWQZZHSRSA-N |

SMILES |

C(CC(=O)O)C=CC(=O)C(=O)O |

Isomeric SMILES |

C(CC(=O)O)/C=C\C(=O)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C=CC(=O)C(=O)O |

Origin of Product |

United States |

Enzymatic Formation and Biosynthesis of Cis 2 Oxohept 3 Enedioic Acid

Precursor Compounds and Upstream Metabolic Routes

The primary precursor for the biosynthesis of cis-2-Oxohept-3-enedioic acid is catechol . Catechol itself is a central intermediate derived from the degradation of a wide array of aromatic compounds present in the environment, such as benzene (B151609), toluene (B28343), phenol (B47542), and naphthalene (B1677914). nih.gov These compounds are initially converted to catechol through "upper pathways" of degradation. nih.gov

The metabolic pathways that funnel various aromatic compounds towards catechol are diverse. For instance, toluene and benzene can be converted to catechol through the action of toluene dioxygenase and subsequent enzymes. researchgate.net Phenol is hydroxylated to form catechol by phenol hydroxylase. researchgate.net The degradation of more complex aromatic hydrocarbons also converges on catechol, highlighting its central role as a metabolic funnel. nih.gov

Ring-Cleavage Dioxygenases and Related Enzymatic Reactions

Once catechol is formed, the aromatic ring is primed for cleavage. This crucial step is catalyzed by a class of enzymes known as ring-cleavage dioxygenases . Specifically, the formation of the direct precursor to this compound involves an extradiol or meta-cleavage of the catechol ring. uniprot.orgkoreascience.kr

The key enzyme in this process is catechol 2,3-dioxygenase (EC 1.13.11.2). koreascience.kr This enzyme catalyzes the incorporation of both atoms of molecular oxygen into the catechol molecule, leading to the cleavage of the carbon-carbon bond adjacent to the two hydroxyl groups. The product of this reaction is 2-hydroxymuconic semialdehyde . koreascience.krebi.ac.uk

Subsequently, 2-hydroxymuconic semialdehyde dehydrogenase (EC 1.2.1.85) acts on 2-hydroxymuconic semialdehyde. nih.govuniprot.org This enzyme catalyzes the NAD(P)+-dependent oxidation of the aldehyde group to a carboxylic acid, yielding This compound (also referred to as 2-hydroxy-6-oxohepta-2,4-dienoic acid). koreascience.krnih.gov This compound exists as an intermediate in the tyrosine metabolism pathway and the degradation of aromatic compounds. genome.jpebi.ac.uk

The mechanism of catechol 2,3-dioxygenase, a non-heme iron-containing enzyme, involves the activation of molecular oxygen for the cleavage of the aromatic ring. The Fe(II) center in the active site plays a pivotal role in this process. koreascience.kr The catechol substrate binds to the iron center, and subsequently, molecular oxygen binds to form a ternary complex. nih.gov An electron transfer from the iron to the oxygen molecule is proposed, leading to a reactive iron-oxygen species. nih.gov This species then attacks the aromatic ring, resulting in the cleavage of the C-C bond and the formation of the linear product, 2-hydroxymuconic semialdehyde. koreascience.kr

The subsequent oxidation of 2-hydroxymuconic semialdehyde by its dehydrogenase involves the transfer of a hydride ion from the aldehyde group to NAD(P)+, resulting in the formation of a carboxyl group and the final product, this compound. nih.gov

Catechol 2,3-dioxygenase exhibits a degree of substrate specificity. The enzyme from Pseudomonas putida plasmid pWW0 can effectively catalyze the ring cleavage of catechol, 3-methylcatechol, and 4-methylcatechol, but shows weaker activity towards 4-ethylcatechol. epa.gov The substrate specificity can be influenced by the nature of the substituents on the catechol ring. ebi.ac.uk For instance, the enzyme from Planococcus sp. strain S5 shows a preference for catechols with a substituent in the para-position. ebi.ac.uk

2-hydroxymuconic semialdehyde dehydrogenase also demonstrates substrate specificity. The enzyme from Burkholderia cepacia G4 has a high catalytic efficiency for 2-hydroxy-5-methylmuconic semialdehyde and 2-hydroxymuconic semialdehyde, but very low efficiency for 5-chloro-2-hydroxymuconic semialdehyde. nih.gov The enzyme from Pseudomonas putida G7, known as NahI, is involved in the conversion of 2-hydroxymuconate semialdehyde to 2-hydroxymuconate. nih.gov

Table 1: Key Enzymes and their Substrate Specificities

| Enzyme | Gene (example) | Source Organism (example) | Substrates | Products |

| Catechol 2,3-dioxygenase | xylE | Pseudomonas putida mt-2 | Catechol, 3-methylcatechol, 4-methylcatechol | 2-hydroxymuconic semialdehyde and its derivatives |

| 2-hydroxymuconic semialdehyde dehydrogenase | tomC | Burkholderia cepacia G4 | 2-hydroxymuconic semialdehyde, 2-hydroxy-5-methylmuconic semialdehyde | This compound and its derivatives |

Genetic and Molecular Basis of Enzyme Expression

The expression of the enzymes involved in the formation of this compound is tightly regulated at the genetic level to ensure efficient catabolism of aromatic compounds in response to their availability.

The genes encoding the enzymes of the meta-cleavage pathway are often organized into operons, which are clusters of genes that are transcribed together. researchgate.netebi.ac.uk These gene clusters are frequently found on plasmids, such as the TOL plasmid (pWW0) in Pseudomonas putida mt-2, which carries the xyl genes for xylene and toluene degradation. nih.govebi.ac.uk Other examples include the dmp operon in Pseudomonas sp. CF600 for dimethylphenol degradation and the tbu operon in Pseudomonas pickettii PKO1 for toluene and benzene utilization. researchgate.netebi.ac.uk

In the tbu operon of P. pickettii PKO1, the gene order for the meta-cleavage pathway is tbuEFGKIHJ, encoding catechol 2,3-dioxygenase, 2-hydroxymuconate semialdehyde hydrolase, 2-hydroxymuconate semialdehyde dehydrogenase, and other downstream enzymes. researchgate.net Similarly, the nah gene cluster in P. putida G7 is involved in naphthalene degradation via the meta-cleavage pathway. ebi.ac.uk The organization of these genes into clusters allows for their coordinated expression. nih.gov

The synthesis of the meta-cleavage pathway enzymes is typically inducible, meaning that the genes are expressed at high levels only in the presence of a specific substrate or intermediate. researchgate.netasm.org This regulation is mediated by regulatory proteins that can act as either repressors or activators of gene transcription.

For example, in P. pickettii PKO1, the expression of the tbuEFGKIHJ operon is controlled by the regulatory gene tbuS. The TbuS protein appears to function as both a repressor in the absence of an inducer and an activator in its presence. researchgate.net Phenol and m-cresol (B1676322) act as inducers for this system. researchgate.net

In Pseudomonas putida, the regulation of catechol degradation pathways can be complex, sometimes involving multiple regulatory proteins. For instance, the expression of the pheBA operon, encoding phenol monooxygenase and catechol 1,2-dioxygenase, is controlled by the chromosomally encoded CatR protein, with cis,cis-muconate (B1241781) acting as the inducer. asm.org In Acinetobacter sp. strain ADP1, the transcriptional regulators BenM and CatM, both members of the LysR-type family, are involved in controlling the catechol branch of the β-ketoadipate pathway, with cis,cis-muconate being a key coactivator. genome.jp The Fur (ferric uptake regulator) protein has also been shown to be involved in the regulation of the catDE operon (encoding catechol 2,3-dioxygenase) in Bacillus subtilis, linking catechol degradation to iron metabolism.

Metabolic Fate and Enzymatic Transformation of Cis 2 Oxohept 3 Enedioic Acid

Subsequent Enzymatic Reactions in Catabolic Pathways

Following its formation, cis-2-Oxohept-3-enedioic acid, also known as 2-hydroxymuconic semialdehyde in its open-chain form, undergoes a series of enzymatic transformations. These reactions are designed to break down the seven-carbon backbone into smaller, more metabolically tractable molecules.

The initial steps in the further catabolism of the meta-cleavage product involve hydrolysis and hydration. The enzyme 2-hydroxymuconate-semialdehyde hydrolase acts on 2-hydroxymuconic semialdehyde, the product of catechol cleavage by catechol 2,3-dioxygenase. wikipedia.orgwikipedia.org This hydrolysis results in the formation of formate and 2-oxopent-4-enoate. wikipedia.orgwikipedia.org

Subsequently, the enzyme 2-oxopent-4-enoate hydratase catalyzes the hydration of 2-oxopent-4-enoate to produce 4-hydroxy-2-oxovalerate. nih.gov This hydration step is critical for preparing the molecule for the subsequent aldol (B89426) cleavage.

| Enzyme | Substrate | Product(s) | Reaction Type |

| 2-hydroxymuconate-semialdehyde hydrolase | 2-hydroxymuconic semialdehyde | Formate + 2-oxopent-4-enoate | Hydrolysis |

| 2-oxopent-4-enoate hydratase | 2-oxopent-4-enoate | 4-hydroxy-2-oxovalerate | Hydration |

The 4-hydroxy-2-oxovalerate generated in the previous step is then the substrate for an aldolase (B8822740). Specifically, the enzyme 4-hydroxy-2-oxovalerate aldolase cleaves this five-carbon intermediate into two smaller molecules: pyruvate (B1213749) and acetaldehyde. ebi.ac.ukuniprot.orgwikipedia.org This retro-aldol cleavage is a pivotal step in the pathway, as it generates products that can be readily assimilated into central metabolism. nih.gov

The reaction catalyzed by 4-hydroxy-2-oxovalerate aldolase is as follows: 4-hydroxy-2-oxovalerate ⇌ acetaldehyde + pyruvate wikipedia.org

| Enzyme | Substrate | Product(s) | Reaction Type |

| 4-hydroxy-2-oxovalerate aldolase | 4-hydroxy-2-oxovalerate | Pyruvate + Acetaldehyde | Retro-aldol cleavage |

Integration into Central Carbon Metabolism

The products of the aldolase-mediated cleavage, pyruvate and acetaldehyde, are central metabolites that can directly enter the main carbon metabolism of the cell. Pyruvate is a key intermediate that can be converted to acetyl-CoA by the pyruvate dehydrogenase complex and enter the tricarboxylic acid (TCA) cycle. It can also serve as a precursor for gluconeogenesis and the synthesis of various amino acids.

Acetaldehyde is typically oxidized to acetyl-CoA by an acetaldehyde dehydrogenase. ebi.ac.uk This acetyl-CoA then merges with the cellular pool of this crucial intermediate, which is a primary fuel for the TCA cycle and a fundamental building block for fatty acid synthesis. Thus, the catabolism of this compound efficiently converts a complex aromatic-derived molecule into energy and biosynthetic precursors.

Diversification of Metabolic Fates Across Microorganisms

The meta-cleavage pathway for catechol degradation, and thus the metabolism of this compound, is widespread among soil bacteria and other microorganisms capable of degrading aromatic compounds. While the core pathway is conserved, variations and diversification exist across different microbial species.

Pseudomonas species : Pseudomonas putida is a model organism for studying the meta-cleavage pathway, and its enzymes have been extensively characterized. nih.govmicrobiologyresearch.orgasm.org In some Pseudomonas strains, the enzymes of this pathway are encoded on catabolic plasmids, such as the TOL plasmid. asm.org

Burkholderia species : The 4-hydroxy-2-oxovalerate aldolase from Burkholderia xenovorans has been shown to have a broader substrate specificity, capable of cleaving larger molecules such as 4-hydroxy-2-oxohexanoate and 4-hydroxy-2-oxoheptanoate. wikipedia.org This suggests an adaptation to a wider range of aromatic or aliphatic compounds.

Thermus thermophilus : The 4-hydroxy-2-oxovalerate aldolase from this thermophilic bacterium also exhibits activity on both 4-hydroxy-2-oxopentanoate and 4-hydroxy-2-oxohexanoate. uniprot.org

Enzymological Studies of Cis 2 Oxohept 3 Enedioic Acid Converting Enzymes

Purification and Characterization of Relevant Enzymes

A key enzyme postulated to be involved in the conversion of cis-2-Oxohept-3-enedioic acid is Swit_4259, originating from the Gram-negative bacterium Sphingomonas wittichii RW1. nih.gov This bacterium is known for its ability to metabolize a diverse range of aromatic hydrocarbons. nih.gov Swit_4259 belongs to the acetoacetate (B1235776) decarboxylase-like superfamily (ADCSF), a group of enzymes with significant diversity in their substrate and reaction specificities. nih.govwisconsin.edu

Swit_4259 has been successfully purified and characterized. It is a tetrameric enzyme with a molecular weight of 28.8 kDa. nih.govnih.govresearchgate.net Unlike typical members of the ADCSF, Swit_4259 does not exhibit acetoacetate decarboxylase activity. nih.govnih.govresearchgate.net Purification of enzymes like Swit_4259 from cell extracts typically involves a series of chromatographic steps. nih.govwur.nl These methods, which separate proteins based on properties like charge, size, and affinity, can include ion exchange chromatography, gel filtration, and affinity chromatography. wur.nl

Table 1: Characteristics of Swit_4259

| Characteristic | Description | Reference |

| Source Organism | Sphingomonas wittichii RW1 | nih.gov |

| Enzyme Superfamily | Acetoacetate decarboxylase-like superfamily (ADCSF), Family V | nih.govwisconsin.edu |

| Molecular Weight | 28.8 kDa | nih.govnih.govresearchgate.net |

| Quaternary Structure | Tetramer | nih.govnih.govresearchgate.net |

| Primary Activity | Hydratase, Pyruvate (B1213749) aldolase-dehydratase | nih.govnih.gov |

| Postulated Substrate | This compound | nih.gov |

Enzyme Kinetics and Reaction Mechanisms

The catalytic activity of enzymes converting this compound is a subject of ongoing research. While the direct kinetic parameters for the conversion of this compound are not yet fully elucidated, studies on related substrates and enzyme activities provide significant insights.

Substrate Binding and Catalytic Turnover

Although postulated to act on this compound, experimental studies have shown that Swit_4259 catalyzes the hydration of a similar, but shorter, substrate, 2-oxo-hex-3-enedioate, to produce 2-oxo-4-hydroxyhexanedioate. nih.govnih.govresearchgate.net However, it is noted that 2-oxo-hex-3-enedioate is a poor substrate for this enzyme. nih.govnih.govresearchgate.net

Furthermore, Swit_4259 demonstrates pyruvate aldolase-dehydratase activity, a characteristic common to other Family V ADCSF enzymes. nih.govnih.govresearchgate.net This suggests a mechanism involving the condensation of pyruvate with an aldehyde. The reaction mechanism for aldolases typically involves the formation of a Schiff base intermediate with a key lysine (B10760008) residue in the active site. wikipedia.orgyoutube.com

Role of Coenzymes and Metal Ions

Many aldolases are metal-dependent, requiring a divalent metal ion as a cofactor for activity. nih.gov For instance, HsaF, a 4-hydroxy-2-oxoacid aldolase (B8822740) from Mycobacterium tuberculosis, requires divalent metals, showing a preference for Mn(2+). nih.gov Class II aldolases, in general, utilize a divalent metal ion to stabilize an enolate intermediate during catalysis. nih.gov While the specific metal ion requirements for the conversion of this compound have not been detailed, the broader family characteristics suggest their potential importance.

Structural Biology of Enzymes Interacting with this compound

The three-dimensional structure of an enzyme is fundamental to understanding its function. X-ray crystallography and other structural biology techniques have been instrumental in elucidating the architecture of enzymes related to this compound metabolism.

X-ray Crystallography and Cryo-EM Studies

The crystal structure of Swit_4259 has been determined, revealing a tertiary structure that is nearly identical to that of true acetoacetate decarboxylases. nih.govresearchgate.net This structural similarity, despite the divergence in function, highlights the versatility of the ADCSF fold. wisconsin.edu X-ray crystallography is a powerful technique that provides high-resolution atomic models of protein structures by analyzing the diffraction pattern of X-rays passing through a crystal of the protein. anton-paar.com

Table 2: Structural Data for Swit_4259

| Technique | Resolution | PDB ID | Reference |

| X-ray Crystallography | 1.8 Å | Not explicitly stated in search results | nih.govresearchgate.net |

Active Site Architecture and Catalytic Residues

In Swit_4259 and other Family V ADCSF enzymes, while the catalytic lysine is conserved, other residues important for decarboxylase activity are not. wisconsin.edu For example, in Swit_4259, the residues that form the carboxylate-binding site are Arg114 and Asn118, which differ from the Arg-Gln pair found in other related enzymes like SbAD and MppR. researchgate.net This alteration in the active site architecture is believed to be responsible for the lack of decarboxylase activity and the observed hydratase and aldolase-dehydratase activities. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Methodologies for Cis 2 Oxohept 3 Enedioic Acid

Chromatographic Techniques for Separation and Detection

Chromatographic methods are indispensable for the isolation and quantification of cis-2-Oxohept-3-enedioic acid from complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis of intermediates in the catechol meta-cleavage pathway. nih.gov For the separation of acidic metabolites like this compound, reverse-phase chromatography is often utilized. A C18 column is a common choice for the stationary phase, providing effective separation based on the hydrophobicity of the analytes.

The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) buffer, mixed with an organic modifier like acetonitrile. The pH of the aqueous phase is a critical parameter, as it influences the ionization state and, consequently, the retention of the acidic analytes. A slightly acidic mobile phase is generally used to ensure the carboxylic acid groups are in their protonated form, enhancing their retention on the nonpolar stationary phase. Detection is commonly achieved using a UV detector, as the conjugated system in this compound is expected to absorb in the UV region.

| Parameter | Typical Conditions |

| Stationary Phase | C18 reverse-phase column |

| Mobile Phase | Acetonitrile/water with 0.1% phosphoric acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV spectrophotometry at various wavelengths |

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Strategies

The analysis of non-volatile and polar compounds such as dicarboxylic acids by GC-MS requires a derivatization step to increase their volatility and thermal stability. researchgate.net For this compound, two common derivatization strategies are silylation and esterification. nih.govresearchgate.net

Silylation involves the replacement of active hydrogens in the carboxyl and hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net Esterification, on the other hand, converts the carboxylic acid groups into their corresponding esters, for example, methyl esters, using reagents like BF3/methanol.

Following derivatization, the sample is introduced into the GC-MS system. The separation is achieved on a nonpolar capillary column, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. This allows for unambiguous identification and quantification.

| Derivatization Method | Reagent |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Esterification | Boron trifluoride/methanol (BF3/methanol) |

Advanced Spectroscopic Characterization

Spectroscopic techniques are vital for the detailed structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a powerful, non-destructive technique for determining the complete structure and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide crucial information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is essential for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₈O₅), the exact mass can be calculated and compared with the experimentally measured mass to confirm its molecular formula. This technique is particularly useful in differentiating between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, detailed structural information can be obtained, which aids in the unequivocal identification of the compound in complex mixtures. The identification of metabolites from the degradation of high molecular weight polycyclic aromatic hydrocarbons often relies on GC-MS and LC-MS techniques. nih.govmdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad band), C=O stretches of the ketone and carboxylic acids, and the C=C stretch of the alkene.

UV-Vis spectroscopy provides information about the conjugated system within the molecule. The product of catechol 2,3-dioxygenase activity, 2-hydroxymuconic semialdehyde, exhibits a characteristic yellow color and a broad absorbance peak around 375-380 nm. nih.govigem.org This absorbance is due to the extended π-system of the molecule. This compound, having a similar conjugated diene-one system, is also expected to have a significant UV absorbance, making UV-Vis spectroscopy a useful tool for its detection and quantification, particularly in enzymatic assays.

Radiotracer and Isotopic Labeling Studies in Metabolic Research

Radiotracer and isotopic labeling studies are indispensable tools for elucidating the metabolic fate of compounds, and while specific studies on this compound are not extensively detailed in publicly accessible literature, the established principles of these techniques are fully applicable. These methodologies allow researchers to trace the movement of atoms and molecules through complex biochemical pathways, such as the bacterial degradation of aromatic compounds where this compound is a known intermediate. nih.govresearchgate.net

In a typical study, a precursor molecule is synthesized with one or more atoms replaced by their radioactive (radiotracer) or stable heavy (isotopic label) isotopes. Common isotopes used in metabolic research include Carbon-14 (¹⁴C) as a radiotracer, and Carbon-13 (¹³C), Deuterium (²H), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O) as stable isotopes. nih.gov When this labeled precursor is introduced into a biological system, such as a bacterial culture known to degrade aromatic hydrocarbons, the label can be tracked as the molecule is metabolized.

For instance, to study the pathway leading to and from this compound, one could use an aromatic compound like catechol labeled with ¹³C in its benzene (B151609) ring. As the bacteria metabolize the labeled catechol, the ¹³C atoms would be incorporated into the subsequent intermediates. By isolating these intermediates, including this compound, and analyzing them using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the position and incorporation of the ¹³C label can be determined. This information provides definitive evidence of the precursor-product relationship and the specific bond-cleavage and rearrangement reactions that have occurred.

Such studies can reveal:

The metabolic origin of the carbon backbone of this compound.

The specific enzymatic reactions involved in its formation and subsequent breakdown.

The flux of carbon from the initial aromatic substrate through this intermediate and into central metabolic pathways like the Krebs cycle.

The table below illustrates a conceptual design for an isotopic labeling experiment to trace the carbon atoms from a uniformly ¹³C-labeled catechol to this compound via the ortho-cleavage pathway.

Table 1: Conceptual Isotopic Labeling Experiment for Tracing Carbon Flow

| Experimental Step | Description | Expected Outcome | Analytical Method |

|---|---|---|---|

| Precursor Synthesis | Catechol is synthesized with all six carbon atoms of the aromatic ring being ¹³C isotopes (U-¹³C₆-Catechol). | A precursor molecule where the carbon backbone is heavier than the natural abundance molecule. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Incubation | The U-¹³C₆-Catechol is introduced as the sole carbon source to a bacterial culture capable of aromatic degradation. | The bacteria metabolize the labeled catechol, transferring the ¹³C atoms to downstream metabolites. | N/A |

| Metabolite Extraction | At various time points, the bacterial cells and culture medium are harvested, and metabolites are extracted. | A complex mixture of cellular components, including potential labeled intermediates. | Liquid-Liquid Extraction, Solid-Phase Extraction |

| Intermediate Isolation & Analysis | The extract is subjected to chromatographic separation to isolate this compound. | The molecular weight of the isolated this compound will be increased by six mass units compared to the unlabeled standard, confirming it is derived from the catechol precursor. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Structural Elucidation | The isolated labeled intermediate is analyzed to determine the position of the ¹³C atoms. | Tandem Mass Spectrometry (MS/MS) fragmentation patterns and ¹³C-NMR spectroscopy would confirm the retention of all six labeled carbons from the catechol ring in the heptenedioic acid structure. | MS/MS, ¹³C-NMR |

This methodological approach provides unambiguous evidence for metabolic connections that are difficult to establish through other means.

Quantification Methodologies in Biological Samples

Accurate quantification of this compound in biological samples such as cell cultures, plasma, or urine is crucial for studying its metabolic significance. Due to its nature as a dicarboxylic acid, it is polar and typically not volatile, which necessitates specific analytical strategies, often involving chromatography coupled with mass spectrometry. oup.comnih.govnih.gov The primary methods employed for the quantification of such organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), frequently utilizing tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity. nih.govlipidmaps.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of small molecules. However, for non-volatile and polar compounds like dicarboxylic acids, a chemical derivatization step is mandatory to increase their volatility and thermal stability. researchgate.netchromforum.org This process converts the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) ethers. Common derivatization procedures include:

Esterification: Reacting the acid with an alcohol (e.g., butanol) in the presence of an acid catalyst (e.g., H₂SO₄) to form butyl esters. oup.comresearchgate.net

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic protons of the carboxylic acids with trimethylsilyl (TMS) groups. researchgate.net

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a preferred method for analyzing organic acids in biological fluids because it can often handle samples with minimal preparation and without the need for derivatization. nih.govscispace.com However, for enhanced sensitivity and chromatographic retention, especially in complex matrices, derivatization is still common. mdpi.comshimadzu.comcreative-proteomics.com A popular derivatization reagent for carboxylic acids in LC-MS is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl groups to form stable hydrazones that ionize efficiently. lipidmaps.orgshimadzu.com

The sample is injected into a liquid chromatograph, and separation occurs based on the analyte's partitioning between the mobile and stationary phases. The eluent from the LC column is then directed into the mass spectrometer. Using tandem MS (MS/MS), a specific parent ion for the derivatized this compound is selected, fragmented, and a characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix. creative-proteomics.comlongdom.org

The table below compares these two primary methodologies for the quantification of this compound.

Table 2: Comparison of Quantification Methodologies for this compound

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of soluble compounds in the liquid phase followed by mass-based detection. |

| Sample Preparation | Requires extraction and mandatory chemical derivatization (e.g., esterification, silylation) to increase volatility. researchgate.net | Can analyze aqueous samples directly, but extraction and derivatization (e.g., with 3-NPH) are often used to improve sensitivity and chromatography. lipidmaps.orgshimadzu.com |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer. | High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Tandem Mass Spectrometer. |

| Advantages | High chromatographic resolution, extensive and well-established compound libraries for identification. | High sensitivity and specificity (especially with MS/MS), suitable for polar and thermally unstable compounds, often simpler sample preparation. nih.govlongdom.org |

| Disadvantages | Derivatization can be time-consuming and may introduce variability; not suitable for thermally labile compounds. | Potential for matrix effects (ion suppression or enhancement), higher instrumentation cost. |

| Typical Application | Broad-spectrum metabolic profiling of organic acids in various biological samples. researchgate.net | Targeted quantification of low-abundance metabolites in complex biological matrices like plasma and urine. scispace.commdpi.com |

For robust quantification, both methods typically employ an internal standard, ideally a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H). This standard is added to the sample at the beginning of the preparation process and corrects for any analyte loss during extraction and for variations in derivatization efficiency or instrument response. nih.govlipidmaps.org

Chemical Synthesis Approaches for Cis 2 Oxohept 3 Enedioic Acid

Strategies for Stereoselective and Regioselective Synthesis

Achieving the specific cis-isomer of 2-oxohept-3-enedioic acid is a primary challenge in its synthesis. The control of the double bond geometry (stereoselectivity) and the correct placement of the oxo group (regioselectivity) are critical.

Biocatalytic Approaches: The most documented routes to oxo-dicarboxylic acids involve enzymes. Aldolases, for instance, are powerful tools for forming carbon-carbon bonds with high stereocontrol. nih.gov Recent research has focused on expanding the utility of 2-oxoacid aldolases to create complex molecules from simpler building blocks. nih.gov Enzymatic pathways, such as those involved in the degradation of homoprotocatechuate, naturally produce intermediates like 2-oxohept-3-enedioic acid. asm.org This suggests that a chemo-enzymatic strategy, where a biological process generates a precursor that is then chemically modified, could be a viable route. evitachem.com For example, cis,cis-muconic acid, a related dicarboxylic acid, can be produced through fermentation and subsequently converted to other compounds like adipic acid. researchgate.netnih.gov

Chemical Stereoselection: In traditional organic synthesis, the generation of a cis (or Z) double bond can be achieved through several methods. One common strategy is the partial hydrogenation of an alkyne using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This method selectively produces the cis-alkene from a corresponding alkyne precursor. Another approach involves stereoselective Wittig-type reactions or Horner-Wadsworth-Emmons reactions, where the choice of reagents and reaction conditions can strongly favor the formation of the Z-isomer. For dicarboxylic acids, the isomerization of the more stable trans-isomer to the cis-isomer, often through photochemical methods or heat with a catalyst, is a known strategy, as demonstrated in the conversion of fumaric acid to maleic acid. scribd.com

Key Synthetic Intermediates and Reaction Pathways

While specific multi-step chemical syntheses for cis-2-Oxohept-3-enedioic acid are not extensively detailed in the literature, plausible pathways can be constructed based on established organic reactions. The molecule can be conceptually disconnected to identify key starting materials and intermediates.

A potential retrosynthetic analysis suggests that the molecule could be assembled from simpler, functionalized building blocks.

Potential Synthetic Pathway:

Aldol (B89426) Condensation: A key step could be an aldol condensation between a four-carbon dicarbonyl compound and a three-carbon α-keto-ester. For example, the reaction of succinic semialdehyde (or a protected derivative) with pyruvate (B1213749) or glyoxylate (B1226380) could form the carbon skeleton. Controlling the regioselectivity to ensure the formation of the desired 2-oxo product would be critical.

Formation from Precursors: As mentioned, a prominent pathway involves the modification of biologically derived precursors. The enzymatic conversion of substrates like homoprotocatechuate yields 2-oxohept-3-enedioic acid directly. asm.org Another plausible route starts with cis,cis-muconic acid, which could potentially be functionalized to introduce the oxo group at the C2 position, although this would require highly selective oxidation.

Key Intermediates:

The table below outlines potential intermediates and their roles in the synthesis of this compound.

| Intermediate | Potential Role in Synthesis |

| Succinic semialdehyde | Provides a four-carbon chain with a terminal aldehyde and a carboxylic acid. |

| Pyruvic acid / Pyruvate | Acts as a three-carbon nucleophile in aldol-type reactions. nih.gov |

| Glyoxylic acid / Glyoxylate | Serves as a two-carbon electrophile for building the α-keto acid moiety. |

| cis,cis-Muconic acid | A bio-based C6 dicarboxylic acid precursor that could be elongated and functionalized. researchgate.net |

| 2-Oxohept-3-ynedioic acid | An alkyne precursor that could be stereoselectively hydrogenated to the cis-alkene. |

Challenges and Innovations in Laboratory Synthesis

The laboratory synthesis of this compound is accompanied by several challenges, driving innovation in synthetic methodology.

Stability of the Product: The cis-isomer of unsaturated dicarboxylic acids is often less thermodynamically stable than the corresponding trans-isomer. This can lead to isomerization during synthesis or purification, reducing the yield of the desired compound. scribd.com The presence of multiple functional groups (two carboxylic acids and a ketone) can also lead to undesired side reactions, such as self-condensation or decarboxylation, under harsh reaction conditions.

Control of Stereochemistry: Achieving high selectivity for the cis double bond is a significant hurdle. While methods like poisoned catalyst hydrogenation are effective, they require specialized equipment and careful control to prevent over-reduction to the saturated alkane.

Purification: Separating the cis-isomer from the trans-isomer and other reaction byproducts can be difficult due to their similar physical properties. This often requires advanced chromatographic techniques.

Innovations in Synthesis:

Biocatalysis and Metabolic Engineering: The most significant innovations lie in the use of enzymes and engineered microorganisms. nih.govbohrium.com By harnessing natural metabolic pathways, it is possible to produce complex molecules like this compound with perfect stereochemical and regiochemical control, often under mild, environmentally friendly conditions. tandfonline.com Protein engineering efforts aim to modify existing enzymes to accept a wider range of substrates, potentially enabling the synthesis of novel oxo acids. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can improve the selectivity of reactions and minimize the formation of unstable intermediates, potentially aiding in the synthesis of thermodynamically less favored isomers like the cis form.

Green Chemistry Approaches: The development of synthetic routes that avoid toxic reagents and minimize waste is a major focus. This includes using water as a solvent, employing catalytic rather than stoichiometric reagents, and sourcing starting materials from renewable biomass. researchgate.netnso-journal.org The use of laccase enzymes for the oxidative cleavage of fatty acids to produce dicarboxylic acids is one such example of an eco-friendly process. tandfonline.com

Future Research Directions and Unanswered Questions

Discovery of Novel Enzymes and Metabolic Pathways

A primary direction for future research is the discovery and characterization of novel enzymes that catalyze reactions involving cis-2-Oxohept-3-enedioic acid. This compound is a postulated substrate for the enzyme Swit_4259, which belongs to the acetoacetate (B1235776) decarboxylase-like superfamily (ADCSF) and was identified in the Gram-negative bacterium Sphingomonas wittichii RW1, a microbe known for its ability to metabolize various aromatic hydrocarbons. researchgate.net The exploration of enzymes like Swit_4259 is crucial, as the ADCSF is a little-explored group of enzymes that may contain new biocatalysts with unique reaction specificities. researchgate.net

The search for new enzymes will likely lead to the discovery of novel metabolic pathways. The degradation of aromatic compounds, where this compound is an intermediate, is a key part of the global carbon cycle and bioremediation. nih.govresearchgate.netsmolecule.com Research has shown that microbial communities adapt and evolve to use recalcitrant aromatic compounds as their sole carbon source. nih.govresearchgate.net Future work could focus on metagenomic analysis of microbial communities from environments contaminated with aromatic compounds to identify new gene clusters responsible for their degradation. The characterization of such pathways, similar to how non-phosphorylative catabolic pathways for sugars were recently uncovered, could reveal new biochemical logic and enzymatic strategies for breaking down complex molecules. nih.gov Understanding the evolutionary routes that led to these pathways can provide a framework for how early, semi-enzymatic processes might have given rise to the highly specific and efficient metabolic systems seen today. mdpi.com

Elucidation of Regulatory Networks in Microbial Degradation

The metabolic pathways that degrade aromatic compounds are tightly regulated to prevent the wasteful expression of enzymes and manage the metabolic load on the microorganism. nih.govresearchgate.net A significant unanswered question is how the expression of genes involved in the metabolism of this compound is controlled. Research on other aromatic degradation pathways has revealed complex regulatory networks often involving transcriptional regulators that respond to specific pathway intermediates. nih.govfrontiersin.org

Future studies must aim to identify the specific transcriptional factors, their cognate DNA binding sites, and the molecular inducers that govern the operons responsible for the catabolism of this compound. It is common for degradative genes to be organized into operons, which are controlled by regulators from families such as the LysR-type (e.g., CatR, BenM, ClcR) and IclR-type. nih.govfrontiersin.org These regulators often act as transcriptional activators in the presence of an effector molecule, which is typically a pathway intermediate. nih.gov Elucidating these systems will be essential for predicting microbial behavior in natural environments and for engineering microbes for bioremediation. nih.govresearchgate.net

| Regulator Family | Function in Aromatic Degradation | Example Regulators |

| LysR-type (LTTR) | Typically act as transcriptional activators for metabolic operons in the presence of a chemical inducer (pathway intermediate). nih.gov They are the most frequent type of regulator for these pathways. nih.govfrontiersin.org | TfdR, CatR, BenM, ClcR nih.govfrontiersin.org |

| IclR-type | Control the expression of genes involved in the metabolism of central aromatic intermediates. nih.gov | PcaU, PobR nih.gov |

| GntR-type | Involved in the regulation of diverse metabolic pathways, including some aromatic degradation operons. nih.gov | BphR1 nih.gov |

Advanced Computational Modeling of Enzyme-Substrate Interactions

Understanding the precise mechanism of enzymes that interact with this compound requires a detailed picture of the enzyme's active site and its interaction with the substrate. Advanced computational modeling presents a powerful tool to achieve this. researchgate.net Techniques such as molecular docking, molecular dynamics (MD) simulations, and combined quantum mechanics/molecular mechanics (QM/MM) methods can provide atomistic-level insights into the catalytic process. researchgate.net These methods can help elucidate reaction mechanisms, identify key catalytic residues, and understand the basis of substrate specificity. researchgate.net For instance, docking studies have been successfully used to identify potential binding sites for activators in related enzymes. uoguelph.ca

The future of this field lies in the application of high-throughput and machine learning-based computational platforms. nih.govarxiv.org Tools like NAC4ED, which is based on the "near-attack conformation" concept, can be used to rapidly screen for mutations that enhance enzyme activity or alter selectivity. nih.gov Similarly, unified frameworks like OmniESI leverage deep learning to predict enzyme-substrate interactions, catalytic efficiency, and the effects of mutations, moving from general protein-molecule features to a catalysis-aware domain. arxiv.org Applying these cutting-edge computational approaches to enzymes that metabolize this compound will accelerate their characterization and engineering for biotechnological purposes. arxiv.org

| Computational Method | Application in Enzymology | Potential for this compound Research |

| Molecular Docking | Predicts the preferred orientation of a substrate when bound to an enzyme's active site. uoguelph.ca | Identify key binding residues for this compound in novel enzymes like Swit_4259. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to understand protein flexibility and conformational changes during catalysis. researchgate.netnih.gov | Analyze the stability of the enzyme-substrate complex and the dynamics leading to the transition state. |

| QM/MM | Models the active site with high-accuracy quantum mechanics while treating the rest of the enzyme with classical mechanics, allowing for the study of bond-breaking/forming events. researchgate.net | Elucidate the detailed chemical mechanism of the enzymatic transformation of this compound. |

| Machine Learning / Deep Learning (e.g., OmniESI) | Predicts enzyme-substrate interactions, kinetic parameters, and mutational effects from sequence and structure data. arxiv.org | High-throughput screening of potential enzymes and prediction of engineered variants with improved properties. |

Applications in Synthetic Biology and Metabolic Engineering

This compound holds potential as a valuable intermediate in the fields of synthetic biology and metabolic engineering. smolecule.com The goal of metabolic engineering is to reprogram the metabolic wiring of a cell to achieve a specific purpose, such as producing a valuable chemical or efficiently degrading a pollutant. frontiersin.org As an intermediate in degradative pathways, this compound and its associated enzymes could be harnessed for bioremediation strategies. smolecule.com

Furthermore, this C7 dicarboxylic acid derivative represents a unique chemical scaffold that could serve as a building block for the synthesis of valuable bioproducts. smolecule.com Synthetic biology approaches can be used to design and construct novel metabolic pathways that channel carbon from simple feedstocks, through this compound, to a desired target molecule. frontiersin.org This could include pharmaceuticals, polymers, or other specialty chemicals. For example, engineered metabolic pathways have been successfully created in microorganisms for the production of adipic acid (a C6 dicarboxylic acid) from glucose. google.com A similar strategy could be envisioned for producing novel C7-based compounds from this compound, turning a metabolic intermediate into a precursor for industrial materials. Understanding the flux of metabolites through such engineered pathways will be critical for optimizing production and identifying metabolic bottlenecks. nih.gov

Q & A

Q. How should researchers design experiments to study the reactivity of this compound in aqueous solutions?

- Category : Experimental Design

- Answer : Use controlled variables such as pH (buffered solutions), temperature (e.g., 25°C vs. 37°C), and ionic strength. Include negative controls (e.g., solvent-only reactions) and replicate trials. Employ kinetic sampling at fixed intervals (e.g., 0, 15, 30, 60 minutes) and analyze via HPLC or UV-Vis spectroscopy to track degradation or product formation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound?

- Category : Data Analysis & Validation

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and IR frequencies. Compare computational results with experimental data to identify anomalies. For conflicting MS fragmentation patterns, use tandem MS (MS/MS) with collision-induced dissociation (CID) to validate pathways .

Q. What methodologies are recommended for studying the compound’s degradation pathways under physiological conditions?

- Category : Mechanistic Studies

- Answer : Isotopic labeling (e.g., C at the carbonyl group) coupled with LC-MS/MS can trace degradation intermediates. Simulate physiological conditions (pH 7.4, 37°C) and use radical scavengers (e.g., TEMPO) to assess oxidative pathways. Statistical tools like principal component analysis (PCA) can identify dominant degradation mechanisms .

Q. How should researchers address ethical considerations when handling toxic intermediates during synthesis?

- Category : Research Ethics

- Answer : Follow institutional safety protocols (e.g., fume hood use, PPE). Document waste disposal methods per EPA guidelines (e.g., neutralization of acidic byproducts). Include ethical compliance statements in publications, referencing frameworks like the ACS Chemical Safety Manual .

Q. What strategies improve literature review efficiency for understudied derivatives like this compound?

- Category : Literature Synthesis

- Answer : Use Boolean search terms in databases (e.g., SciFinder: "this compound AND synthesis NOT industrial"). Filter by publication type (e.g., "peer-reviewed journal") and date (last 10 years). Cross-reference patents and conference abstracts for unpublished data .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

Q. What statistical approaches validate hypotheses about the compound’s biological activity?

- Category : Hypothesis Testing

- Answer : For in vitro assays (e.g., enzyme inhibition), apply dose-response curves with nonlinear regression (e.g., Hill equation). Use ANOVA for multi-group comparisons (e.g., IC values across cell lines). Report confidence intervals (95% CI) and p-values adjusted for multiple testing (e.g., Bonferroni correction) .

Data Presentation & Reproducibility

Q. What are best practices for presenting spectroscopic data and reaction yields in publications?

- Category : Data Reporting

- Answer :

- Tables : Include reaction conditions (temperature, catalyst), yields (mean ± SD), and purity (e.g., HPLC %).

- Figures : Label NMR/IR peaks with chemical shifts and assign functional groups. Use error bars in kinetic plots.

- Supplemental Data : Provide raw spectra and computational input files (e.g., .gjf or .xyz) for reproducibility .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.